

Confirming the Structure of **rac-cis-1-Deshydroxy Rasagiline**: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac-cis-1-Deshydroxy Rasagiline*

Cat. No.: *B586168*

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This guide provides a detailed comparison of **rac-cis-1-Deshydroxy Rasagiline** and its related isomers, offering experimental data and protocols to support structural confirmation for researchers, scientists, and drug development professionals.

Structural Confirmation Data

The primary structure of **rac-cis-1-Deshydroxy Rasagiline** has been identified and is presented below alongside its trans isomer for comparative analysis.

Parameter	rac-cis-1-Deshydroxy Rasagiline	rac-trans-1-Deshydroxy Rasagiline
IUPAC Name	(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol[1]	(1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol[2]
Synonyms	(1R,3S)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol[1]	(1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol[2]
CAS Number	1429220-15-4[1][3]	1429220-16-5[2]
Molecular Formula	C12H13NO[1][3]	C12H13NO[2]
Molecular Weight	187.24 g/mol [3]	187.24 g/mol [2]
SMILES	<chem>O[C@H]1C--INVALID-LINK--c2ccccc12</chem> [1]	<chem>O[C@@H]1C--INVALID-LINK--N([H])CC#C</chem> [2]
InChI	InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1[1]	InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1[2]

Experimental Protocols for Structural Elucidation

The definitive structure of rasagiline derivatives is typically confirmed through a combination of spectroscopic techniques. Below are generalized protocols for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the connectivity of atoms and the stereochemical relationship between them.
- Protocol:
 - Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.[\[4\]](#)
- For detailed structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants (J-values) between the protons on the indane ring and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Protocol:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
 - Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[\[5\]](#)[\[6\]](#)
 - The parent ion peak should correspond to the molecular weight of the compound (187.24 for $\text{C}_{12}\text{H}_{13}\text{NO}$).[\[2\]](#)[\[3\]](#)
 - Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural information.[\[6\]](#)

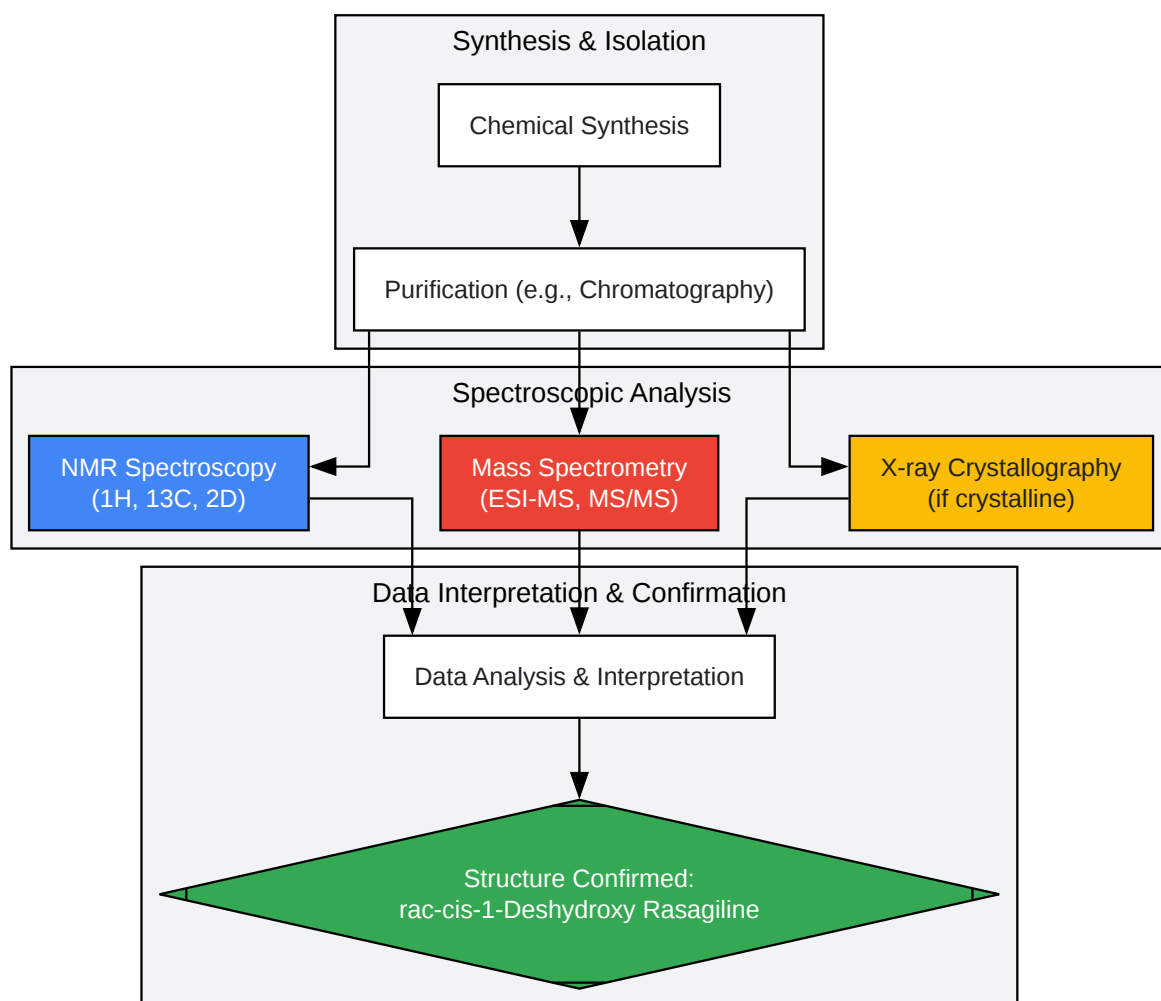
X-ray Crystallography

- Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid.
- Protocol:

- Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.
- Mount a suitable crystal on a goniometer.
- Collect X-ray diffraction data at a controlled temperature.
- Process the diffraction data and solve the crystal structure using specialized software.
- The resulting crystallographic data provides unambiguous confirmation of the absolute and relative stereochemistry.^[5]

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of **rac-cis-1-Deshydroxy Rasagiline**.



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Workflow for Structural Confirmation

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References

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- To cite this document: BenchChem. [Confirming the Structure of rac-cis-1-Deshydroxy Rasagiline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586168#confirming-the-structure-of-rac-cis-1-deshydroxy-rasagiline]

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